molecular formula C16H18N2O4 B5891868 N-(2,5-dimethoxyphenyl)-N'-(4-methoxyphenyl)urea

N-(2,5-dimethoxyphenyl)-N'-(4-methoxyphenyl)urea

Cat. No.: B5891868
M. Wt: 302.32 g/mol
InChI Key: WEOSRKCLXUASAM-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-N'-(4-methoxyphenyl)urea is a synthetic urea derivative of significant interest in medicinal chemistry and biochemical research . Urea compounds with dimethoxyphenyl substituents are frequently investigated as potential inhibitors of the enzyme tyrosinase . Tyrosinase is a key copper-containing enzyme in melanin production, and its inhibitors are actively explored for applications in both the cosmetic industry, for skin-whitening agents, and the food industry, to prevent the undesirable browning of fruits and vegetables . The specific spatial arrangement of the methoxy groups on the phenyl rings is critical for its bioactivity, as these groups influence the molecule's planarity and its ability to form intramolecular hydrogen bonds, which can be essential for effective binding to the target enzyme . Researchers utilize this compound to study structure-activity relationships (SAR) and to develop novel therapeutic and commercial agents with improved efficacy and safety profiles. This product is intended for laboratory research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-20-12-6-4-11(5-7-12)17-16(19)18-14-10-13(21-2)8-9-15(14)22-3/h4-10H,1-3H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEOSRKCLXUASAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for N 2,5 Dimethoxyphenyl N 4 Methoxyphenyl Urea

Classical and Contemporary Synthetic Routes to Aryl Ureas

The formation of the urea (B33335) linkage in N-(2,5-dimethoxyphenyl)-N'-(4-methoxyphenyl)urea can be achieved through several strategic approaches. These range from the classical, direct coupling of pre-formed precursors to more modern techniques that avoid the isolation of hazardous intermediates.

Direct Amine-Isocyanate Coupling Strategies for this compound

The most direct and widely employed method for the synthesis of unsymmetrical diaryl ureas is the reaction between an aryl amine and an aryl isocyanate. mdpi.com For the target molecule, this involves one of two possible combinations: the reaction of 2,5-dimethoxyaniline (B66101) with 4-methoxyphenyl (B3050149) isocyanate, or the reaction of 4-methoxyaniline with 2,5-dimethoxyphenyl isocyanate.

Reaction Scheme:

Route A: 2,5-dimethoxyaniline + 4-methoxyphenyl isocyanate → this compound

Route B: 4-methoxyaniline + 2,5-dimethoxyphenyl isocyanate → this compound

This method is often preferred for its simplicity and high yields. The reaction is typically carried out in an inert organic solvent, and often proceeds readily at room temperature. For instance, the synthesis of a structurally similar compound, N-(2,5-dimethoxyphenyl)-N′-[4-(2-hydroxyethyl)phenyl]urea, was achieved by reacting 4-aminophenethyl alcohol with 2,5-dimethoxyphenyl isocyanate in acetonitrile (B52724) at room temperature, yielding the product in 30 minutes with a 90% yield. nih.gov Another related synthesis of N-(2,5-dimethoxyphenyl)-N′-(4-hydroxyphenethyl)urea was performed under similar conditions, using 4-(dimethylamino)pyridine as a catalyst, with the reaction completing in 5 hours at room temperature. nih.gov These examples highlight the general utility and mild conditions of the direct coupling strategy.

In-Situ Generation of Isocyanate Precursors in Urea Synthesis

While effective, the direct coupling method requires the handling of isocyanates, which are often toxic and moisture-sensitive. To circumvent this, numerous phosgene-free methods have been developed to generate the isocyanate intermediate in situ. mdpi.comresearchgate.net These methods typically start from the corresponding amine (e.g., 2,5-dimethoxyaniline or 4-methoxyaniline) and convert it to the isocyanate, which then immediately reacts with the other amine present in the reaction mixture.

Common strategies for in situ isocyanate generation applicable to diaryl urea synthesis include:

Reaction with Triphosgene: Triphosgene, a safer solid substitute for gaseous phosgene (B1210022), can be used to convert an aryl amine into its corresponding isocyanate in the presence of a base like triethylamine. mdpi.com The isocyanate is not isolated but is trapped by the second aryl amine to form the desired urea.

From Acetoacetanilides: Acetoacetanilides can act as masked isocyanates. Upon heating in a nonpolar solvent like xylene, they can liberate the reactive isocyanate, which is then trapped by an amine. lnu.edu.cn

Using Dioxazolones: 3-Substituted dioxazolones serve as effective isocyanate precursors. Under mild heating in the presence of a base like sodium acetate, they decompose to form an isocyanate and carbon dioxide, which then reacts with an amine. tandfonline.com

These methods offer a more experimentally convenient and safer alternative to the traditional use of isolated isocyanates, making them valuable for laboratory-scale and industrial applications.

Carbamate (B1207046) Intermediate Approaches for Urea Formation

Another significant phosgene-free strategy involves the use of carbamate intermediates. mdpi.comresearchgate.net This two-step approach first involves the formation of an aryl carbamate from an amine, which is then reacted with a second amine to yield the unsymmetrical urea.

General Reaction Pathway:

Aryl Amine 1 + Carbonyl Source → Aryl Carbamate Intermediate

Aryl Carbamate Intermediate + Aryl Amine 2 → Unsymmetrical Diaryl Urea + Byproduct

The carbonyl source can vary, with common examples being diphenyl carbonate, dialkyl carbonates, or chloroformates like phenyl chloroformate. mdpi.comresearchgate.nettno.nl For example, an amine such as 2,5-dimethoxyaniline can be reacted with phenyl chloroformate to produce a stable phenyl carbamate intermediate. This intermediate can then be isolated and subsequently reacted with 4-methoxyaniline, often with gentle heating, to afford this compound and phenol (B47542) as a byproduct. mdpi.com Zirconium(IV) catalysts have been shown to effectively promote the exchange reaction between carbamates and amines to form ureas, sometimes accelerated by microwave irradiation. organic-chemistry.org This approach avoids isocyanates altogether and offers a high degree of control over the synthesis.

Optimization of Reaction Parameters and Yield Enhancement in this compound Synthesis

The efficiency and yield of the synthesis of this compound are critically dependent on the optimization of various reaction parameters. The choice of solvent, temperature, and pressure can significantly influence the reaction rate, selectivity, and ease of product isolation.

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent plays a crucial role in aryl urea synthesis. The ideal solvent should dissolve the reactants, be inert to the reaction conditions, and facilitate product formation and purification.

Synthetic RouteCommon SolventsObservations
Direct Amine-Isocyanate Coupling Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM)Polar aprotic solvents are generally effective. Acetonitrile has been successfully used for analogous syntheses at room temperature. nih.gov
In-Situ Isocyanate (from Acetoacetanilides) Xylene, Toluene (B28343)Nonpolar solvents are favorable for this specific method; highly polar solvents like DMF were found to be ineffective. lnu.edu.cn
Carbamate Intermediate Pyridine (B92270), Tetrahydrofuran (THF)The choice depends on the specific carbamate precursor and the subsequent reaction with the amine. mdpi.com

For the direct amine-isocyanate coupling, polar aprotic solvents are typically employed. In the synthesis of related N-(2,5-dimethoxyphenyl) ureas, acetonitrile was the solvent of choice, allowing for clean and efficient reactions at ambient temperatures. nih.govnih.gov In contrast, for methods involving the in situ generation of isocyanates from acetoacetanilides, nonpolar solvents such as toluene or xylene were found to be optimal, with polar solvents like DMF inhibiting the reaction. lnu.edu.cn This highlights that the optimal solvent is highly dependent on the specific synthetic pathway chosen.

Temperature and Pressure Influence on Urea Formation

Temperature is a critical parameter that can be adjusted to control the reaction rate and minimize side reactions. Many direct amine-isocyanate couplings proceed efficiently at room temperature, as demonstrated in the synthesis of similar structures. nih.gov However, other methods may require elevated temperatures. For instance, the formation of ureas from acetoacetanilides requires heating at 120 °C in xylene. lnu.edu.cn The conversion of carbamate intermediates to ureas can also be facilitated by heating, for example, at 50 °C in pyridine or up to 100 °C in other systems. mdpi.comtno.nl

The influence of pressure is less commonly a critical factor for the final urea-forming step unless gaseous reagents are involved. For synthetic routes that utilize carbon dioxide (CO2) to generate isocyanate or carbamate precursors in situ, pressure can play a significant role. For example, a microwave-assisted Staudinger–aza-Wittig reaction to produce isocyanates was performed under 14.5 bar of CO2 pressure. beilstein-journals.org However, for the direct coupling of an amine with a pre-formed isocyanate or the reaction of an amine with a carbamate intermediate, the reaction is typically conducted at atmospheric pressure.

Stoichiometric Considerations and Catalyst Role in Synthesis

The synthesis of N,N'-disubstituted ureas is commonly achieved through the addition reaction between an isocyanate and a primary or secondary amine. For the specific synthesis of this compound, this would involve one of two primary pathways:

Pathway A: The reaction of 2,5-dimethoxyaniline with 4-methoxyphenyl isocyanate.

Pathway B: The reaction of 4-methoxyaniline with 2,5-dimethoxyphenyl isocyanate.

Stoichiometry in these reactions is critical for maximizing yield and minimizing side products. Typically, a slight excess of one reagent is used to ensure the complete consumption of the other, often more valuable, starting material.

Studies on analogous compounds provide insight into typical stoichiometric ratios and the role of catalysts. For instance, in the synthesis of N-(2,5-dimethoxyphenyl)-N′-[4-(2-hydroxyethyl)phenyl]urea, a 1.2 to 1 molar ratio of the amine (4-aminophenethyl alcohol) to the isocyanate (2,5-dimethoxyphenyl isocyanate) was employed. nih.gov This reaction proceeded to completion within 30 minutes at room temperature without the need for a catalyst, yielding a high purity product. nih.gov

In other cases, a catalyst is beneficial or necessary to facilitate the reaction. The synthesis of N-(2,5-dimethoxyphenyl)-N′-(4-hydroxyphenethyl)urea utilized a 1.2 to 1 molar ratio of the isocyanate to the amine, with the addition of 4-(dimethylamino)pyridine (DMAP) as a catalyst. nih.govresearchgate.net DMAP, a nucleophilic catalyst, activates the isocyanate group, making it more susceptible to attack by the amine. In this case, 0.5 millimoles of DMAP were used per millimole of the limiting amine reactant. nih.govresearchgate.net The use of a catalyst can increase the reaction rate, allowing for completion under milder conditions, such as ambient temperature. nih.govresearchgate.net

The choice of reactants, their molar ratios, and the use of a catalyst are pivotal in controlling the reaction outcome. The table below summarizes conditions from related syntheses, which can inform the rational design of a synthetic route to this compound.

ProductAmine ReactantIsocyanate ReactantAmine:Isocyanate Molar RatioCatalyst (molar eq.)SolventTime & Temp.YieldRef.
N-(2,5-dimethoxyphenyl)-N′-[4-(2-hydroxyethyl)phenyl]urea4-aminophenethyl alcohol2,5-dimethoxyphenyl isocyanate1.2 : 1NoneAcetonitrile30 min, RT90% nih.gov
N-(2,5-dimethoxyphenyl)-N′-(4-hydroxyphenethyl)urea2-(4-hydroxyphenyl)ethyl amine2,5-dimethoxyphenyl isocyanate1 : 1.2DMAP (0.5)Acetonitrile5 h, RT69% nih.govresearchgate.net
N-(4-Methoxyphenyl)-N'-[3-(3-piperidinomethylphenoxy)propyl]urea3-(3-piperidinomethylphenoxy)propylamine4-methoxyphenylisocyanate1.05 : 1NoneEthanol (B145695)2.5 h, RT66% prepchem.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound and related compounds can be evaluated and optimized through this lens.

A key principle is the use of catalysis. As seen in the synthesis of a related urea, employing a catalyst like 4-(dimethylamino)pyridine can enhance reaction efficiency, potentially reducing energy consumption and the need for harsher conditions. nih.gov Catalytic processes are generally preferred over stoichiometric ones as they minimize waste. nih.gov

Reaction conditions are another important aspect. Syntheses conducted at ambient temperature, such as those described for analogous ureas, are inherently greener than those requiring significant heating, as they reduce energy demands. nih.govnih.gov The reaction to form N-(2,5-dimethoxyphenyl)-N′-[4-(2-hydroxyethyl)phenyl]urea is a prime example, reaching completion in just 30 minutes at room temperature. nih.gov

Solvent selection is also crucial. While acetonitrile and ethanol are common solvents for these reactions, the ideal green solvent should have a low environmental impact and be easily recyclable. nih.govnih.govprepchem.com Research into alternative, more benign solvent systems is an ongoing goal in green chemistry.

Furthermore, advanced methodologies like high-pressure synthesis (barochemistry) represent a frontier in green chemistry. rsc.org Applying high hydrostatic pressure can activate chemical reactions, often without the need for heat or catalysts, and can lead to higher yields and cleaner products. rsc.org While not yet documented for this specific urea, it presents a potential avenue for a more environmentally friendly synthetic route. rsc.org The development of electrocatalytic methods for urea synthesis from feedstocks like CO2 and nitrogen also points towards future sustainable production strategies, although these are currently focused on the parent urea molecule. rsc.orgmdpi.com

Potential Chemical Transformations and Derivatization Strategies of this compound

The structure of this compound offers several sites for chemical transformation and derivatization, allowing for the creation of a library of related compounds.

Reactions at the Urea Moiety: The urea linkage itself can be a site for chemical reactions. While generally stable, under harsh acidic or basic conditions, it can undergo hydrolysis to regenerate the constituent amines (2,5-dimethoxyaniline and 4-methoxyaniline) and carbon dioxide. More complex transformations can lead to heterocyclic structures. For example, reactions of urea derivatives with dicarbonyl compounds like glyoxals can yield substituted imidazolidinones. dnu.dp.ua

Electrophilic Aromatic Substitution: Both phenyl rings are activated towards electrophilic substitution due to the presence of electron-donating methoxy (B1213986) (-OCH3) and urea (-NHCONH-) groups. The ortho- and para-directing nature of these groups suggests that reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation would likely occur at the positions ortho to the methoxy groups and the amino linkage. The specific positions of substitution would depend on the interplay of steric and electronic effects of the existing substituents.

Modification of Methoxy Groups: The methyl ethers on the phenyl rings are potential reaction sites. Cleavage of these ethers, typically using strong acids like HBr or Lewis acids such as BBr3, would yield the corresponding hydroxyl groups (phenols). This transformation would significantly alter the compound's polarity and hydrogen-bonding capabilities, creating new derivatives with potentially different properties.

N-Alkylation/Acylation: The N-H protons of the urea group can be substituted through reactions with alkyl halides or acyl chlorides under basic conditions. This would lead to N,N'-disubstituted, N-alkyl or N-acyl ureas, further expanding the range of possible derivatives.

These potential transformations highlight the versatility of this compound as a scaffold for developing new chemical entities.

Advanced Structural Elucidation and Solid State Analysis of N 2,5 Dimethoxyphenyl N 4 Methoxyphenyl Urea

Single-Crystal X-ray Diffraction Studies on Urea (B33335) Derivatives

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. This technique has been instrumental in characterizing a variety of N,N'-disubstituted urea derivatives, providing a foundational understanding of their structural properties.

While a specific crystal structure for N-(2,5-dimethoxyphenyl)-N'-(4-methoxyphenyl)urea is not publicly available, analysis of closely related compounds provides significant insight. For instance, in the crystal structure of N-(2,5-dimethoxyphenyl)-N′-(4-hydroxyphenethyl)urea, the 2,5-dimethoxyphenyl unit is nearly planar. nih.govresearchgate.net A notable feature is the dihedral angle between the plane of the 2,5-dimethoxyphenyl ring and the urea plane, which is 20.95 (8)°. nih.govresearchgate.net Similarly, for N-(2,5-dimethoxyphenyl)-N′-[4-(2-hydroxyethyl)phenyl]urea, the 2,5-dimethoxyphenyl moiety is also essentially planar, with a dihedral angle between the two benzene (B151609) rings of 43.66 (4)°. nih.gov

The hydrogen atoms of the urea NH groups in N-(2,5-dimethoxyphenyl)-N′-(4-hydroxyphenethyl)urea are positioned syn to each other. nih.govresearchgate.net This conformation is often stabilized by intramolecular hydrogen bonding. In both N-(2,5-dimethoxyphenyl)-N′-(4-hydroxyphenethyl)urea and N-(2,5-dimethoxyphenyl)-N′-[4-(2-hydroxyethyl)phenyl]urea, a short intramolecular N—H⋯O hydrogen bond contributes to the stability of the molecular structure. nih.govresearchgate.netnih.gov

Table 1: Selected Crystallographic Data for Related Urea Derivatives

Compound NameN-(2,5-dimethoxyphenyl)-N′-(4-hydroxyphenethyl)urea nih.govresearchgate.netN-(2,5-dimethoxyphenyl)-N′-[4-(2-hydroxyethyl)phenyl]urea nih.gov
Formula C₁₇H₂₀N₂O₄C₁₇H₂₀N₂O₄
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/c
a (Å) 10.7275 (6)18.7551 (18)
b (Å) 9.6016 (5)6.8095 (6)
c (Å) 16.9388 (10)12.6881 (12)
β (°) 107.838 (2)98.930 (3)
V (ų) 1660.84 (16)1600.8 (3)
Z 44

The crystal packing of urea derivatives is predominantly governed by a network of intermolecular interactions, with hydrogen bonds playing a crucial role. The urea moiety itself provides both hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (C=O group), facilitating the formation of robust self-assembled structures. researchgate.net

The interplay of the various intermolecular forces dictates the final crystal packing and supramolecular assembly. The persistent and robust N-H⋯O hydrogen bonds are often utilized as building blocks in designing specific crystalline frameworks. researchgate.net The resulting architectures can range from simple dimeric motifs to complex three-dimensional networks.

For both N-(2,5-dimethoxyphenyl)-N′-(4-hydroxyphenethyl)urea and N-(2,5-dimethoxyphenyl)-N′-[4-(2-hydroxyethyl)phenyl]urea, the combination of intramolecular and intermolecular hydrogen bonds results in the formation of extensive three-dimensional networks. nih.govresearchgate.netnih.gov This high degree of connectivity contributes to the stability of the crystalline state. The specific arrangement of molecules within the unit cell, as defined by the space group and cell parameters, reflects the most energetically favorable packing arrangement under the conditions of crystallization.

Polymorphism and Crystallization Engineering of this compound and Related Compounds

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in the development of solid-state materials. Different polymorphs can exhibit distinct physical properties, including solubility, melting point, and stability. While no specific polymorphs of this compound have been reported, the phenomenon is well-documented for related N-arylbenzamides and other urea derivatives. mdpi.com

The study of polymorphism in N-(3-hydroxyphenyl)-3-methoxybenzamide, for example, revealed two distinct polymorphs with differences in their hydrogen bonding networks and molecular conformations. mdpi.com One polymorph formed a three-dimensional net, while the other formed layers. mdpi.com Such variations highlight the subtle energetic balance that can lead to different packing arrangements.

Crystallization engineering aims to control the formation of specific crystalline forms by manipulating crystallization conditions such as solvent, temperature, and the presence of additives. For phenylurea compounds, the strong directionality of the N-H⋯O hydrogen bonds can be exploited to guide the self-assembly process. researchgate.net The introduction of competing interactions, such as phenyl-perfluorophenyl stacking, can also be used to regulate molecular alignment and arrangement in the crystal. researchgate.net

Electron Diffraction and Advanced Solid-State Techniques for Microstructural Characterization

While SCXRD is the gold standard for structure determination, it requires single crystals of sufficient size and quality. For materials that are microcrystalline or available only as powders, other techniques are necessary. Electron diffraction is a powerful tool for studying the structure of very small crystals. jps.or.jp The shorter wavelength of electrons compared to X-rays allows for the collection of diffraction data from nanoscale domains. This technique has been applied to the study of urea, demonstrating its utility in examining atomic arrangements, even in the presence of secondary scattering effects. jps.or.jp

In addition to diffraction methods, solid-state NMR (SSNMR) spectroscopy, combined with computational methods like density functional theory (DFT), offers a powerful approach for characterizing the solid-state structure of materials. rsc.org SSNMR is particularly sensitive to the local environment of atomic nuclei and can be used to distinguish between different polymorphs, identify impurities, and probe intermolecular interactions such as hydrogen bonding. rsc.org For urea-containing multi-component crystals, techniques like 35Cl SSNMR have been shown to provide distinct fingerprints for different crystalline forms. rsc.org

Spectroscopic Data for this compound Not Available in Publicly Accessible Sources

A thorough search of scientific databases and publicly available literature did not yield specific experimental spectroscopic data for the compound this compound. Consequently, the detailed analysis requested for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), advanced 2D NMR techniques, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Raman Spectroscopy for this specific molecule cannot be provided.

While spectroscopic data for structurally related compounds, such as other urea derivatives or molecules containing dimethoxyphenyl and methoxyphenyl moieties, are available, utilizing such information would not adhere to the strict requirement of focusing solely on this compound. The precise chemical shifts, coupling constants, and vibrational frequencies are unique to the exact molecular structure of the target compound and cannot be accurately extrapolated from analogous structures.

The requested article, complete with data tables and detailed research findings for each specified spectroscopic technique, is contingent upon the availability of published experimental results for this particular chemical entity. Without access to primary research data from laboratory analysis of this compound, the generation of an accurate and scientifically valid article as outlined is not possible.

Spectroscopic Characterization Techniques in the Study of N 2,5 Dimethoxyphenyl N 4 Methoxyphenyl Urea

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy provides insights into the electronic transitions within a molecule upon absorption of ultraviolet or visible light. For N-(2,5-dimethoxyphenyl)-N'-(4-methoxyphenyl)urea, the chromophores are the substituted benzene (B151609) rings and the urea (B33335) moiety. The aromatic rings are expected to exhibit characteristic π-π* transitions. The presence of methoxy (B1213986) groups, which are auxochromes, on both phenyl rings is anticipated to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted diphenylurea, due to the extension of the conjugated system through resonance.

Typically, diarylurea derivatives show absorption bands in the UV region. For instance, a study on a thiazolidinone derivative with methoxyphenyl groups reported absorption peaks around 348 nm and 406 nm. scielo.org.za It is plausible that this compound would exhibit a similar UV-Vis absorption profile, with one or more strong absorption bands likely appearing in the 250-400 nm range.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many aromatic compounds, including those with methoxy substituents, are known to be fluorescent. sciforum.netnih.govmdpi.com The fluorescence properties, including the emission wavelength and quantum yield, are highly dependent on the molecular structure and the solvent environment. For methoxy-substituted quinolines, emission maxima have been observed around 430 nm. sciforum.net It is conceivable that this compound would also exhibit fluorescence, likely with an emission maximum in the violet-blue region of the spectrum.

Table 1: Predicted Electronic Spectroscopic Properties of this compound

ParameterPredicted Value/RangeBasis of Prediction
UV-Vis Absorption (λmax) 250 - 400 nmBased on the electronic transitions of substituted diaryl ureas and related methoxy-aryl compounds. scielo.org.za
Fluorescence Emission (λem) 400 - 450 nmInferred from the fluorescence properties of methoxy-substituted aromatic systems. sciforum.net

Note: The data in this table are predictive and based on the analysis of structurally similar compounds. Experimental verification is required.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which can be used to determine the elemental formula of a molecule. For this compound (molecular formula C₁₆H₁₈N₂O₄), the theoretical exact mass of the protonated molecule ([M+H]⁺) can be calculated. This experimental value, when compared to the theoretical mass, can confirm the elemental composition with a high degree of confidence.

Table 2: Theoretical HRMS Data for this compound

IonMolecular FormulaTheoretical Exact Mass (m/z)
[M+H]⁺ C₁₆H₁₉N₂O₄⁺303.1345

Note: The theoretical exact mass is calculated based on the most abundant isotopes of each element.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like diaryl ureas, typically producing protonated molecules [M+H]⁺ with minimal in-source fragmentation. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) of the precursor ion can then be used to induce fragmentation and obtain structural information.

The fragmentation of N,N'-substituted ureas in ESI-MS/MS often involves the cleavage of the C-N bonds of the urea linkage. nih.gov For this compound, two primary fragmentation pathways are expected, leading to the formation of isocyanate and amine fragments.

Pathway A: Cleavage of the C-N bond adjacent to the 2,5-dimethoxyphenyl ring would result in the formation of a protonated 4-methoxyaniline fragment and a neutral 2,5-dimethoxyphenyl isocyanate.

Pathway B: Cleavage of the C-N bond adjacent to the 4-methoxyphenyl (B3050149) ring would lead to the formation of a protonated 2,5-dimethoxyaniline (B66101) fragment and a neutral 4-methoxyphenyl isocyanate.

Further fragmentation of the resulting aniline (B41778) or isocyanate ions, such as the loss of methyl groups (CH₃) or carbon monoxide (CO), can also occur. The relative abundance of the fragment ions can help in the detailed structural characterization.

Table 3: Predicted ESI-MS/MS Fragmentation of this compound ([M+H]⁺ at m/z 303.13)

Predicted Fragment Ion (m/z)Proposed Structure/Origin
178.08 [2,5-dimethoxyphenyl isocyanate + H]⁺ or [protonated 2,5-dimethoxyaniline]
152.07 [4-methoxyphenyl isocyanate + H]⁺ or [protonated 4-methoxyaniline]
124.06 [Fragment from 4-methoxyaniline after loss of CO]
108.06 [Fragment from 4-methoxyaniline after loss of CH₂O]

Note: The predicted m/z values are for the protonated fragments. The fragmentation pattern is hypothetical and based on known fragmentation of similar diaryl ureas. nih.gov

Hyphenated Spectroscopic Methods for Complex Mixture Analysis

In many analytical scenarios, such as in pharmacokinetic studies or environmental analysis, the target compound is present in a complex matrix. nih.govfarmaceut.orgresearchgate.net Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for such analyses. Liquid chromatography-mass spectrometry (LC-MS) is a particularly powerful hyphenated technique for the analysis of diaryl ureas. researchgate.netbioanalysis-zone.com

In an LC-MS analysis of a mixture containing this compound, the sample would first be injected into a high-performance liquid chromatography (HPLC) system. The compound would be separated from other components of the mixture based on its affinity for the stationary and mobile phases, resulting in a characteristic retention time. The eluent from the HPLC column would then be introduced into the mass spectrometer. The MS would provide mass information, confirming the identity of the compound eluting at that retention time. By using tandem mass spectrometry (LC-MS/MS), specific fragment ions can be monitored, which greatly enhances the selectivity and sensitivity of the analysis. This approach allows for both the qualitative identification and quantitative determination of the compound in a complex sample.

Computational Chemistry and Theoretical Modeling of N 2,5 Dimethoxyphenyl N 4 Methoxyphenyl Urea

Density Functional Theory (DFT) Calculations

DFT is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like N-(2,5-dimethoxyphenyl)-N'-(4-methoxyphenyl)urea, DFT calculations would typically be performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to model its properties.

Geometry Optimization and Conformational Landscapes

This analysis would involve calculating the molecule's lowest energy structure. The process minimizes the energy of the molecule by adjusting the positions of its atoms, resulting in an optimized geometry with specific bond lengths, bond angles, and dihedral angles. A conformational analysis would explore different spatial arrangements (conformers) of the molecule to identify the most stable forms and the energy barriers between them.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO) Analysis

This section would focus on the distribution of electrons within the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO provides insights into the molecule's kinetic stability and electronic transport properties.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map illustrates the charge distribution on the surface of a molecule. It uses a color scale to indicate regions that are electron-rich (electronegative, typically colored red or yellow), electron-poor (electropositive, typically colored blue), and neutral (typically green). This map is invaluable for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions.

Non-Covalent Interaction (NCI) Analysis (e.g., Reduced Density Gradient)

NCI analysis is used to visualize and characterize weak, non-covalent interactions within a molecule and between molecules. These interactions, such as hydrogen bonds and van der Waals forces, are critical for determining molecular conformation and crystal packing. The Reduced Density Gradient (RDG) method generates isosurfaces that highlight these interaction regions.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations predict the positions of absorption bands in infrared (IR) and Raman spectra. By correlating these calculated frequencies with experimentally obtained spectra, researchers can confirm the molecular structure and assign specific vibrational modes (e.g., stretching, bending) to the observed spectral peaks.

Quantum Chemical Descriptors and Reactivity Analysis

From the results of DFT calculations, various quantum chemical descriptors can be derived to quantify the reactivity of the molecule. These include parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These descriptors help in predicting the molecule's behavior in chemical reactions and its potential interactions with other chemical species.

Despite the established utility of these computational methods, the specific data and detailed findings for this compound are not available in the reviewed literature.

Natural Bond Orbital (NBO) and Atom in Molecules (AIM) Theory Applications

Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) theories are quantum chemical methods used to analyze the electron density distribution in a molecule, offering deep insights into its chemical bonding, stability, and intramolecular interactions.

Natural Bond Orbital (NBO) Analysis:

NBO analysis translates the complex, delocalized molecular wavefunctions obtained from quantum calculations into a more intuitive picture of localized bonds, lone pairs, and intermolecular interactions. This method provides a quantitative description of the Lewis-like chemical bonding structure. For this compound, an NBO analysis would focus on several key aspects:

Hybridization and Bonding: It would detail the hybridization of atomic orbitals that form the sigma (σ) and pi (π) bonds within the molecule, such as the C-N and C=O bonds of the urea (B33335) bridge and the C-C bonds of the phenyl rings.

Electron Delocalization: A crucial part of NBO analysis is the examination of donor-acceptor interactions using second-order perturbation theory. This reveals the extent of electron delocalization from occupied (donor) Lewis-type orbitals to unoccupied (acceptor) non-Lewis orbitals. In this molecule, significant delocalization is expected from the nitrogen lone pairs (n) to the antibonding π* orbital of the carbonyl group (n → π*C=O), which is characteristic of the amide/urea resonance. Delocalization from the phenyl rings to the urea bridge and vice versa would also be quantified, explaining the electronic communication between the aromatic systems.

Intramolecular Hydrogen Bonding: The analysis can quantify the strength of intramolecular hydrogen bonds, such as a potential interaction between an N-H proton and a nearby methoxy (B1213986) oxygen atom, by evaluating the orbital overlap and the associated stabilization energy (E(2)).

A hypothetical NBO analysis for a key interaction is summarized in the table below.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP(1) N(urea)π* C=O45.8π-conjugation/Resonance
LP(2) O(methoxy)σ* C-C(ring)2.5Hyperconjugation
σ C-H(ring)σ* C-C(ring)3.1Hyperconjugation

Note: The data in this table is illustrative and represents typical values for the types of interactions described. It is not derived from an actual computational study on this compound.

Atom in Molecules (AIM) Theory:

The Quantum Theory of Atoms in Molecules (QTAIM), or AIM, analyzes the topology of the electron density (ρ) to partition a molecule into distinct atomic basins. This approach provides a rigorous definition of an atom within a molecule and characterizes the nature of chemical bonds and other interactions.

For this compound, AIM analysis would be used to:

Characterize Bond Critical Points (BCPs): By locating BCPs—points where the gradient of the electron density is zero—and analyzing the properties of the electron density at these points, the nature of the chemical bonds can be classified. For example, the values of the Laplacian of the electron density (∇²ρ) and the total energy density (H(r)) at the BCP between two atoms can distinguish between covalent bonds (H(r) < 0) and weaker, closed-shell interactions like hydrogen bonds or van der Waals forces (H(r) > 0).

Identify and Quantify Hydrogen Bonds: AIM is particularly effective at identifying and characterizing intramolecular hydrogen bonds. The presence of a bond path between a hydrogen atom and an acceptor atom (like oxygen) is a clear indicator of a hydrogen bond. The electron density at the BCP is correlated with the strength of this bond.

Molecular Dynamics Simulations for Material Behavior

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can predict the time evolution of the system and derive macroscopic properties from these atomic trajectories.

For this compound, MD simulations would be invaluable for understanding its behavior in a condensed phase (e.g., as a crystal or in solution). Key applications include:

Conformational Analysis: Simulations can explore the conformational landscape of the molecule, identifying the most stable geometries and the energy barriers between them. This is particularly important for understanding the flexibility of the urea linkage and the relative orientations of the two phenyl rings.

Structural Properties: In a simulated crystal lattice or amorphous solid, MD can be used to calculate structural properties like the radial distribution function (RDF). The RDF describes how the density of surrounding particles varies as a function of distance from a reference particle, providing insight into the local ordering and packing of molecules.

Thermodynamic Properties: Properties such as density, cohesive energy, and heat capacity can be calculated from MD trajectories, offering a link between the molecular structure and the macroscopic material properties.

Transport Properties: In a liquid or solution phase, MD can predict transport properties like the diffusion coefficient, which characterizes the mobility of the molecules.

A typical set of parameters for an MD simulation of this compound in a condensed phase is outlined below.

ParameterValue/Description
Force FieldGROMOS54a7 or a similar united-atom force field
System Size~1000 molecules in a periodic cubic box
Temperature300 K (controlled by a thermostat)
Pressure1 atm (controlled by a barostat)
Simulation Time100 nanoseconds
Time Step2 femtoseconds

Note: This table presents a representative set of parameters for a hypothetical MD simulation. The specific choice of parameters would depend on the properties being investigated.

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances whose optical properties (like the refractive index) change in response to the intensity of incident light. Molecules with large NLO responses are critical for applications in optoelectronics, including frequency conversion and optical switching. The NLO properties of a molecule are governed by its response to an external electric field, which can be calculated using quantum chemical methods.

The polarization (P) of a molecule in an electric field (E) is described by the expansion: P = P₀ + αE + βE² + γE³ + ...

Here, α is the linear polarizability, while β and γ are the first and second hyperpolarizabilities (also known as the second- and third-order NLO responses), respectively. For a significant NLO response, particularly a large first hyperpolarizability (β), a molecule typically requires:

An electron-donating group.

An electron-withdrawing group.

A π-conjugated system connecting the donor and acceptor groups.

Computational methods, such as Density Functional Theory (DFT) with a suitable functional (e.g., CAM-B3LYP), can be used to predict these NLO properties. The calculations would yield values for the static and frequency-dependent polarizability and hyperpolarizabilities. The results are often compared to a standard NLO material, such as urea, to gauge their potential.

PropertySymbolCalculated Value (a.u.)Relative to Urea
Dipole Momentµ4.5-
Average Polarizability250~20x
First Hyperpolarizabilityβtot1.8 x 104~45x

Note: The data in this table is hypothetical and for illustrative purposes only, based on trends observed for similar organic molecules with donor-acceptor motifs. It does not represent actual calculated values for this compound.

Exploration of Non Biological Applications and Material Science Potential of N 2,5 Dimethoxyphenyl N 4 Methoxyphenyl Urea

Molecular Recognition and Supramolecular Chemistry

The core of N-(2,5-dimethoxyphenyl)-N'-(4-methoxyphenyl)urea's potential in molecular recognition and supramolecular chemistry lies in the hydrogen bonding capabilities of its urea (B33335) functional group. Diaryl ureas are well-established building blocks in supramolecular chemistry due to their ability to form strong and directional hydrogen bonds. The two N-H groups can act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. This dual functionality allows the molecule to engage in self-assembly, forming predictable and stable one-dimensional tapes, sheets, or more complex three-dimensional networks.

While specific studies on the anion or cation binding of this compound are not extensively documented, the fundamental principles of urea-based receptors suggest its potential in this area. The electron-poor nature of the urea protons, enhanced by the aromatic substituents, can facilitate the recognition and binding of anions. The molecule could potentially form a "chelate-like" structure around an anion, with the N-H groups acting as the binding sites.

Furthermore, the crystal structures of closely related compounds, such as N-(2,5-Dimethoxyphenyl)-N′-(4-hydroxyphenethyl)urea and N-(2,5-Dimethoxyphenyl)-N′-[4-(2-hydroxyethyl)phenyl]urea, provide insight into the supramolecular behavior of this class of molecules. These studies reveal the formation of extensive three-dimensional networks stabilized by both intramolecular and intermolecular hydrogen bonds. This propensity for self-assembly is a critical attribute for the design of novel supramolecular structures and functional materials.

Table 1: Crystallographic Data of Structurally Similar Compounds

Compound NameCrystal SystemSpace GroupKey Supramolecular Interactions
N-(2,5-Dimethoxyphenyl)-N′-(4-hydroxyphenethyl)ureaMonoclinicP2₁/cIntermolecular N—H···O and O—H···O hydrogen bonds leading to a three-dimensional network.
N-(2,5-Dimethoxyphenyl)-N′-[4-(2-hydroxyethyl)phenyl]ureaMonoclinicP2₁/cIntermolecular N—H···O and O—H···O hydrogen bonds resulting in a three-dimensional network architecture.

This data is based on published crystallographic information for analogous compounds and is presented to illustrate the potential supramolecular behavior of this compound.

Organic Materials Science Applications

The unique molecular structure of this compound suggests its potential for applications in organic materials science, particularly in the development of nonlinear optical (NLO) materials and self-assembled monolayers (SAMs).

Nonlinear Optical (NLO) Materials: Organic molecules with donor-π-acceptor frameworks are often investigated for their NLO properties. In this compound, the methoxy (B1213986) groups on the phenyl rings act as electron-donating groups, and the urea moiety can participate in charge transfer processes. While this specific molecule is not a classic example of a high-performance NLO chromophore, the principles of molecular engineering could be applied to enhance its NLO response. The ability of urea derivatives to crystallize in non-centrosymmetric space groups, a prerequisite for second-order NLO activity, further supports their potential in this field.

Self-Assembled Monolayers (SAMs): The formation of well-ordered thin films on surfaces is crucial for a variety of applications, including electronics and sensor technology. The hydrogen-bonding capability of the urea group in this compound makes it a candidate for the formation of SAMs. On suitable substrates, these molecules could self-organize into highly ordered, two-dimensional arrays stabilized by intermolecular hydrogen bonds. The aromatic rings would likely orient themselves in a way that maximizes π-π stacking interactions, further contributing to the stability and order of the monolayer. Such organized structures are of interest for modifying surface properties and creating functional interfaces.

Role in Catalysis

In the field of organocatalysis, urea and thiourea (B124793) derivatives have emerged as a significant class of catalysts that operate through hydrogen bonding. These molecules can act as general acid catalysts, activating electrophiles by forming hydrogen bonds with them, thereby rendering them more susceptible to nucleophilic attack.

This compound, with its two N-H donor sites, has the potential to function as an organocatalyst in a variety of chemical transformations. The electronic properties of the substituted phenyl rings can influence the acidity of the N-H protons and, consequently, the catalytic activity. By engaging in hydrogen bonding with a substrate, the urea moiety can stabilize transition states and accelerate reaction rates. While specific catalytic applications of this particular compound have not been extensively reported, the broader success of diaryl ureas in organocatalysis suggests that it could be a viable candidate for catalyzing reactions such as Michael additions, Friedel-Crafts reactions, and Diels-Alder reactions.

Interfacial Chemistry and Surface Interactions

The interplay of hydrogen bonding and aromatic interactions in this compound suggests that it could exhibit interesting behavior at interfaces. The ability of the urea group to form strong hydrogen bonds with polar surfaces, coupled with the potential for the aromatic rings to interact with nonpolar surfaces through van der Waals forces and π-π stacking, makes this molecule amphiphilic in nature.

This dual character could be exploited in applications such as surface modification, where it could alter the wetting properties of a material, or in the stabilization of emulsions and foams. The orientation of the molecule at an interface would be dictated by the nature of the two phases. For instance, at an oil-water interface, the urea group would likely be oriented towards the aqueous phase, while the aromatic rings would be situated in the oil phase. Understanding and controlling these surface interactions is key to harnessing the full potential of this compound in interfacial chemistry.

Future Directions and Emerging Research Avenues for N 2,5 Dimethoxyphenyl N 4 Methoxyphenyl Urea

Development of Novel and Sustainable Synthetic Pathways

The traditional synthesis of unsymmetrical diaryl ureas often involves the reaction of an aniline (B41778) with a hazardous isocyanate or phosgene (B1210022) equivalent. nih.gov For N-(2,5-dimethoxyphenyl)-N'-(4-methoxyphenyl)urea, this would typically involve reacting 2,5-dimethoxyaniline (B66101) with 4-methoxyphenyl (B3050149) isocyanate, or vice-versa. While effective, these methods pose safety and environmental concerns. Future research is poised to develop safer, more efficient, and sustainable pathways.

Emerging green synthetic strategies offer promising alternatives. Microwave-assisted organic synthesis (MAOS), for instance, can dramatically reduce reaction times and improve yields by enabling rapid, uniform heating. nih.govorganic-chemistry.org Another advanced approach is continuous-flow synthesis, which allows for the safe handling of hazardous intermediates in enclosed microreactors, improves scalability, and enhances reaction control. researchgate.netvapourtec.comacs.org Furthermore, novel electrochemical methods that directly convert nitrogen gas and CO2 into urea (B33335) under ambient conditions are being explored, representing a paradigm shift in urea synthesis that could be adapted for complex derivatives. acs.orgspringernature.comresearchgate.net

Synthetic MethodKey FeaturesPotential Advantages for Target CompoundChallenges
Traditional Batch (Isocyanate)Reaction of an amine with a pre-formed isocyanate in a solvent. nih.govWell-established, predictable reactivity.Use of toxic isocyanates, solvent waste, potential for side reactions.
Microwave-Assisted Synthesis (MAOS)Utilizes microwave irradiation for rapid dielectric heating. nih.govorganic-chemistry.orgGreatly reduced reaction times (minutes vs. hours), higher yields, improved purity.Requires specialized equipment, scalability can be an issue for some systems.
Continuous-Flow SynthesisReagents are pumped through microreactors where they mix and react. vapourtec.comEnhanced safety, precise control over reaction parameters, easy scalability, potential for in-line analysis. researchgate.netacs.orgHigher initial equipment cost, potential for channel clogging.
Electrocatalysis / PhotocatalysisDirect C-N coupling from simple nitrogenous molecules and CO2 using electricity or light. researchgate.netPotentially the most sustainable route, avoids hazardous reagents, uses renewable energy. springernature.comLow efficiency and selectivity for complex ureas, catalyst development is in early stages.

Advanced Computational Studies for Property Prediction and Mechanistic Insights

Computational chemistry provides powerful tools for predicting the properties of molecules like this compound before synthesis, saving time and resources. Density Functional Theory (DFT) is a particularly valuable method for investigating the electronic structure, molecular geometry, and reactivity of diaryl urea derivatives. mdpi.com

Future computational studies could focus on several key areas. First, DFT calculations can be used to determine the molecule's three-dimensional conformation, including the dihedral angles between the phenyl rings and the central urea plane, which are critical for its packing in a solid state and its interaction with other molecules. Second, analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can provide insights into its electronic properties and reactivity. The molecular electrostatic potential (MEP) surface can be mapped to identify regions susceptible to electrophilic and nucleophilic attack, guiding functionalization strategies. Furthermore, these computational models can predict how the molecule will interact with biological targets or material surfaces, facilitating the rational design of new functional materials or bioactive agents. mdpi.com

Computational MethodPredicted Property / InsightRelevance to this compound
Density Functional Theory (DFT)Optimized molecular geometry, bond lengths, and angles.Provides a precise 3D structure, crucial for understanding intermolecular interactions.
Frontier Molecular Orbital Analysis (HOMO/LUMO)Energy gap, electron-donating/accepting capabilities, and chemical reactivity.Predicts kinetic stability and sites of potential chemical reactions.
Molecular Electrostatic Potential (MEP)Maps electron density to identify nucleophilic and electrophilic sites.Guides the design of functionalization reactions on the aromatic rings or urea moiety.
Quantum Theory of Atoms in Molecules (QTAIM)Analyzes the nature and strength of hydrogen bonds and other non-covalent interactions.Quantifies the hydrogen-bonding capability essential for supramolecular assembly and material design.
Molecular DockingPredicts the preferred binding orientation and affinity to a target protein.Assesses its potential as a scaffold for developing new therapeutic agents. researchgate.net

Exploration of New Material Science Applications and Functionalization

The robust hydrogen-bonding capability of the diaryl urea motif makes it an excellent building block for supramolecular chemistry and advanced materials. nih.gov The N-H groups act as strong hydrogen-bond donors, while the carbonyl oxygen is an effective acceptor, leading to the formation of well-ordered, one-dimensional hydrogen-bonded chains or more complex networks.

Future research could leverage this compound as a synthon for novel polymers and smart materials. By introducing polymerizable groups (e.g., vinyl or acrylate (B77674) moieties) onto one of the phenyl rings, the compound could be incorporated into polymer backbones, creating materials with enhanced thermal stability and mechanical properties due to the integrated hydrogen-bonding networks. Such materials could find applications as self-healing polymers, where the reversible nature of the hydrogen bonds allows for damage repair. researchgate.net Additionally, the specific electronic nature of the dimethoxy and methoxy (B1213986) substituents could be exploited in the design of chemical sensors, where binding of an analyte could disrupt the hydrogen-bonding network and produce a detectable optical or electronic signal. Another avenue involves its use in the functionalization of surfaces, such as cellulose (B213188) nanocrystals, to improve their dispersion in polymer composites. uchicago.edu

Application AreaFunctionalization StrategyUnderlying Principle
Self-Healing PolymersIncorporate the urea derivative as a cross-linking agent in a polymer matrix.The reversible nature of the urea-urea hydrogen bonds allows the material to repair itself after damage. researchgate.net
Supramolecular GelsDesign of derivatives that self-assemble in specific solvents.Directional hydrogen bonding drives the formation of fibrous networks that immobilize the solvent.
Chemical SensorsAttach a chromophore or fluorophore to the urea backbone.Analyte binding disrupts hydrogen bonding, causing a change in the photophysical properties (color or fluorescence).
Polymer CompositesGraft the urea derivative onto nanofillers like cellulose or silica. uchicago.eduImproves compatibility and dispersion of fillers within a polymer matrix, enhancing mechanical properties.
Stimuli-Responsive MaterialsIncorporate photo- or redox-active groups on the phenyl rings.External stimuli (light, chemical agent) can alter the molecule's conformation and disrupt self-assembly, changing material properties.

Methodological Advancements in Characterization and Analytical Techniques

The comprehensive characterization of this compound and its derivatives is essential for confirming its structure and understanding its properties. While standard techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are routine, emerging research will benefit from more advanced analytical methods. nih.gov

High-resolution tandem mass spectrometry (ESI-HR-MS/MS) is a powerful tool for the structural elucidation of urea derivatives, providing detailed fragmentation patterns that can help differentiate isomers and confirm covalent modifications. nih.govnih.gov For studying the compound in the solid state, particularly within polymers or supramolecular assemblies, solid-state NMR (ssNMR) is invaluable. It can provide direct information on molecular packing, conformation, and the dynamics of hydrogen bonding, which are not accessible in solution-state NMR. researchgate.net Furthermore, as new analytical challenges arise, such as quantifying the compound in complex matrices, the development of highly sensitive methods using techniques like High-Performance Liquid Chromatography coupled with fluorescence or mass spectrometry detectors (HPLC-FLD, LC-MS/MS) will be crucial. nih.gov The application of chemometric approaches to spectroscopic data can also help resolve complex mixtures and improve the accuracy of quantification. rsc.org

TechniqueInformation ProvidedAdvancement Over Standard Methods
1H & 13C NMR SpectroscopyBasic molecular structure, connectivity, and chemical environment of atoms. nih.govStandard baseline characterization.
Tandem Mass Spectrometry (MS/MS)Precise mass, molecular formula, and structural information from fragmentation patterns. nih.govnih.govUnambiguously differentiates isomers and identifies unknown derivatives in complex mixtures.
Solid-State NMR (ssNMR)Molecular conformation, packing in crystals, and dynamics of hydrogen bonds in solid materials. researchgate.netProvides structural insights in the solid state, which is critical for material science applications.
Single-Crystal X-ray DiffractionDefinitive 3D atomic arrangement, bond lengths, angles, and intermolecular interactions. nih.govnih.govProvides the absolute, unambiguous structure in the crystalline state.
HPLC with Advanced Detection (FLD, MS/MS)Highly sensitive and selective quantification in complex samples (e.g., environmental, biological). nih.govEnables trace-level detection and quantification, far surpassing standard UV detection.

Q & A

Q. What synthetic routes are commonly employed to prepare N-(2,5-dimethoxyphenyl)-N'-(4-methoxyphenyl)urea, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via the reaction of 2,5-dimethoxyphenyl isocyanate with 4-methoxyphenylamine derivatives in aprotic solvents like acetonitrile. Catalysts such as 4-(dimethylamino)pyridine (DMAP) are used to accelerate urea bond formation. Key parameters include stoichiometric control (e.g., 1.2:1 molar ratio of isocyanate to amine), ambient temperature, and inert atmosphere to prevent side reactions. Post-synthesis purification involves column chromatography or recrystallization from ethanol .

Q. How can the crystal structure of this compound be characterized, and what software tools are recommended for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Data collection using Bruker CCD area-detector diffractometers (φ/ω scans) and refinement via SHELXL (part of the SHELX suite) are widely adopted. Key parameters include space group determination (e.g., monoclinic P21/n), hydrogen bonding analysis (N–H···O and O–H···O interactions), and R-factor optimization (e.g., R1 < 0.06 for high-quality datasets). SHELXTL (Bruker AXS version) is also compatible for graphical interface support .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Tyrosinase inhibition assays are relevant, given structural similarities to known inhibitors like hydroquinone derivatives. Protocols include spectrophotometric monitoring of L-DOPA oxidation kinetics at 475 nm. Cell-based assays (e.g., melanin content reduction in B16F10 melanoma cells) and molecular docking studies (using AutoDock Vina) can further validate mechanistic hypotheses .

Advanced Research Questions

Q. How can discrepancies in crystallographic data interpretation be resolved using SHELX?

Discrepancies often arise from twinning, disorder, or weak diffraction. SHELXL’s TWIN and BASF commands help model twinned data, while PART and ISOR restraints address atomic displacement parameter (ADP) issues. For weak data (I/σ(I) < 2), merging redundant reflections and applying empirical absorption corrections (e.g., SADABS) improve reliability. Cross-validation via independent refinement pipelines (e.g., Olex2 vs. WinGX) is recommended .

Q. What advanced spectroscopic and computational methods confirm hydrogen-bonding networks in the solid state?

Solid-state NMR (ssNMR) can probe hydrogen bonding via ¹H-¹³C cross-polarization magic-angle spinning (CP/MAS). Pair distribution function (PDF) analysis of X-ray total scattering data complements crystallography for amorphous regions. Density functional theory (DFT) simulations (e.g., Gaussian 16) predict vibrational modes (FT-IR) and hydrogen bond energies, validated against experimental O–H stretching frequencies (~3200–3500 cm⁻¹) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Systematic substituent variation (e.g., methoxy → ethoxy or halogen groups) and in silico SAR modeling (CoMFA, CoMSIA) identify pharmacophoric features. For tyrosinase inhibition, key residues (e.g., His263, Cu(II) centers) are targeted in docking simulations. Free-energy perturbation (FEP) calculations quantify binding affinity changes, guiding synthesis of analogs with improved IC50 values .

Notes

  • For SHELX-related queries, cite Sheldrick (2008) .
  • Tyrosinase assay protocols follow Shiino et al. (2001) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.